Xyloketal B
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Overview
Description
Xyloketal B is a natural product found in Xylaria with data available.
Scientific Research Applications
Neuroprotection and Stroke Treatment
Xyloketal B exhibits significant neuroprotective effects, particularly in models of ischemic stroke. It has been demonstrated to possess anti-oxidative, anti-inflammatory, and anti-apoptotic properties, which are crucial in mitigating neuronal cell death induced by ischemia. Mechanistically, it interacts with neurons and microglial cells, regulating proteins involved in apoptotic events during ischemia, such as inhibiting specific NADPH oxidase subunits, upregulating HO-1, increasing the Bcl-1/Bax ratio, and downregulating the TLR4 receptor. These mechanisms have been validated in both in vitro and in vivo stroke models, underscoring the potential of Xyloketal B in preventing ischemia-induced neuronal damage (Gong et al., 2018).
Cardiovascular Protection
Xyloketal B also demonstrates protective effects against cardiovascular diseases. It has been shown to protect against oxidized LDL-induced injury in human umbilical vein endothelial cells (HUVECs) by attenuating oxidative stress, promoting nitric oxide production, and restoring Bcl-2 expression. These actions suggest a promising role for Xyloketal B in the treatment of atherosclerosis and related conditions (Chen et al., 2009).
Antioxidant and Anti-inflammatory Activities
The compound has been found to alleviate cerebral infarction and neurologic deficits in mouse models of stroke through suppression of the ROS/TLR4/NF-κB inflammatory signaling pathway. This indicates its potent antioxidant and anti-inflammatory activities, which are essential for its neuroprotective effects (Pan et al., 2017).
Metabolic Disease and NAFLD
In the context of metabolic diseases, Xyloketal B has shown effects on nonalcoholic fatty liver disease (NAFLD) by modulating lipid metabolism pathways. It attenuates fatty acid-induced lipid accumulation via the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, suggesting its potential in the management of lipid disorders and NAFLD (Zhang et al., 2017).
Glioblastoma and Cancer Therapy
Furthermore, Xyloketal B has been investigated for its anti-cancer properties, particularly against glioblastoma. It inhibits glioblastoma cell proliferation and migration in vitro by affecting the TRPM7-regulated PI3K/Akt and MEK/ERK signaling pathways. This provides a basis for its potential application in cancer therapy (Chen et al., 2015).
Antihypertensive Effects
Xyloketal B has shown antihypertensive effects in renovascular hypertensive rats, mediated through the NO-sGC-cGMP pathway and calcium signaling. This suggests its utility in managing hypertension and vascular dysfunction (Zhao et al., 2018).
Atherosclerosis and Endothelial Dysfunction
Additionally, it attenuates atherosclerotic plaque formation and improves endothelial dysfunction in apolipoprotein E-deficient mice, highlighting its potential in cardiovascular disease prevention (Zhao et al., 2015).
properties
Product Name |
Xyloketal B |
---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4R,7R,8R,15R,18R,19R)-4,7,15,18-tetramethyl-3,5,14,16-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(13),2(10),11-trien-11-ol |
InChI |
InChI=1S/C20H26O5/c1-10-9-23-20(4)14(10)5-12-16(21)7-17-13(18(12)25-20)6-15-11(2)8-22-19(15,3)24-17/h7,10-11,14-15,21H,5-6,8-9H2,1-4H3/t10-,11-,14+,15+,19+,20+/m0/s1 |
InChI Key |
CCNANHBVUNZCKA-FCOFOHSNSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=C(O2)C=C(C4=C3O[C@@]5([C@H](C4)[C@H](CO5)C)C)O)C |
Canonical SMILES |
CC1COC2(C1CC3=C(O2)C=C(C4=C3OC5(C(C4)C(CO5)C)C)O)C |
synonyms |
xyloketal B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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